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Compound of Interest

Compound Name:
(3-(Butylcarbamoyl)-4-

fluorophenyl)boronic acid

Cat. No.: B1520069 Get Quote

An In-Depth Technical Guide to (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid for

Advanced Research

Abstract
This technical guide provides a comprehensive overview of (3-(Butylcarbamoyl)-4-
fluorophenyl)boronic acid, a key building block for researchers in drug discovery and organic

synthesis. From fundamental physicochemical properties to detailed synthetic protocols and

advanced applications, this document serves as a senior-level resource. We will explore the

causality behind experimental choices, discuss robust characterization methodologies, and

contextualize the molecule's utility within modern medicinal chemistry. This guide is designed to

empower researchers to leverage the unique chemical attributes of this reagent with

confidence and scientific rigor.

Core Molecular Identity and Physicochemical
Properties
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is a substituted arylboronic acid. Its

structure is characterized by a phenyl ring functionalized with a boronic acid group, a fluorine

atom, and an N-butylcarboxamide group. This specific arrangement of functional groups

imparts a unique combination of reactivity, solubility, and potential for intermolecular

interactions, making it a valuable intermediate in the synthesis of complex organic molecules.
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The boronic acid moiety is a versatile functional group, renowned for its role in palladium-

catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), its ability to form reversible

covalent bonds with diols (critical for sensing applications), and its function as a serine

protease inhibitor mimic.[1][2][3] The fluorine atom and the N-butylcarbamoyl group are crucial

for modulating the electronic properties of the phenyl ring and the overall pharmacokinetic

profile of derivative compounds, including lipophilicity, metabolic stability, and target-binding

interactions.

Key Physicochemical Data
The fundamental properties of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid are

summarized below. This data is essential for reaction planning, dosage calculations, and

analytical method development.

Property Value Source

Molecular Formula C₁₁H₁₅BFNO₃ [4]

Molecular Weight 239.05 g/mol [4]

CAS Number 874219-23-5 [4]

Appearance White to off-white powder Generic observation

SMILES
CCCCNC(=O)C1=C(F)C=CC(

=C1)B(O)O
[4]

Storage Conditions
2-8°C, Sealed in dry, inert

atmosphere
[4]

Synthesis and Purification Protocol
The synthesis of substituted arylboronic acids typically involves the borylation of an

organometallic intermediate derived from a corresponding aryl halide. The following protocol

describes a robust and widely applicable method for the synthesis of (3-(Butylcarbamoyl)-4-
fluorophenyl)boronic acid, adapted from established procedures for similar compounds.[5]

The strategic choice of starting material, 5-bromo-2-fluoro-N-butylbenzamide, is critical. The

bromine atom provides a specific site for metal-halogen exchange, a highly efficient method for
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generating the required aryllithium intermediate. The amide and fluoro groups remain intact

under the cryogenic reaction conditions.

Experimental Workflow: Synthesis
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Step 1: Reaction Setup

Step 2: Lithiation (Metal-Halogen Exchange)

Step 3: Borylation

Step 4: Hydrolysis and Work-up

Step 5: Purification

Charge flame-dried flask with
5-bromo-2-fluoro-N-butylbenzamide

Dissolve in anhydrous THF under Argon

Inert atmosphere

Cool solution to -78°C
(Dry Ice/Acetone Bath)

Add n-BuLi dropwise over 30 min

Maintain T < -70°C

Add Trimethyl borate dropwise
at -78°C

Stir for 2 hours at -78°C,
then warm to room temperature overnight

Quench reaction with 2M HCl (aq)

Extract with Ethyl Acetate

Wash organic layer with brine,
dry over Na₂SO₄

Concentrate under reduced pressure

Recrystallize from Ethyl Acetate/Hexane
or purify by column chromatography

Yields final product:
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid

Click to download full resolution via product page

Caption: Synthetic workflow for (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid.
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Detailed Step-by-Step Methodology
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and argon inlet, dissolve 5-bromo-2-fluoro-N-butylbenzamide (1.0 eq) in

anhydrous tetrahydrofuran (THF, ~0.2 M).

Expertise & Experience: Anhydrous conditions are paramount. Any trace of water will

quench the highly basic organolithium reagent, drastically reducing the yield. Flame-drying

the glassware and using a dry solvent under an inert atmosphere (Argon or Nitrogen) are

non-negotiable for success.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(n-BuLi, ~1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal

temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

Causality: The bromine-lithium exchange is rapid at this low temperature. Maintaining -78

°C prevents side reactions, such as the deprotonation of other sites on the molecule or

reaction with the THF solvent.

Borylation: To the aryllithium species, add trimethyl borate (B(OMe)₃, 1.2 eq) dropwise, again

maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to

stir at -78 °C for an additional 2 hours.

Warm-up: Remove the cooling bath and allow the reaction mixture to warm to room

temperature. Let it stir overnight.

Causality: This gradual warm-up ensures the complete formation of the boronate ester

intermediate.

Hydrolysis (Work-up): Cool the flask in an ice bath and carefully quench the reaction by

adding 2 M aqueous HCl until the pH is acidic (~pH 2). Stir vigorously for 1 hour.

Trustworthiness: The acidic hydrolysis converts the boronate ester intermediate into the

desired boronic acid. This step is a self-validating system; the product will precipitate or

partition into the organic layer upon successful hydrolysis.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers.

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous

sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl

acetate/hexane solvent system) or by flash column chromatography on silica gel to yield the

pure (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid.

Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stability of the

synthesized compound. Arylboronic acids have specific analytical behaviors that must be

understood for accurate interpretation.
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Technique Expected Results & Expert Insights

¹H NMR

Expect characteristic aromatic proton signals

(doublets, triplets) with coupling constants

indicative of their substitution pattern. The N-H

proton of the amide will appear as a triplet, and

the butyl chain will show distinct aliphatic

signals. The boronic acid protons (-B(OH)₂) can

be broad and may exchange with D₂O.

¹⁹F NMR

A single resonance, likely a multiplet due to

coupling with adjacent aromatic protons,

confirms the presence and environment of the

fluorine atom. This is a highly sensitive and

unambiguous method for fluorine-containing

compounds.

¹¹B NMR

A broad singlet is expected in the range of δ 28-

34 ppm, characteristic of a trigonal planar (sp²)

boronic acid. This technique is definitive for

confirming the boron center's chemical state.

LC-MS (ESI)

Electrospray Ionization Mass Spectrometry

(ESI-MS) is a powerful tool for confirming the

molecular weight.[6] In negative ion mode, the

[M-H]⁻ ion should be observed. It is common for

boronic acids to form adducts or dehydrate to

form boroxines (cyclic trimers), which may also

be detected.[7]

HPLC

Purity is best assessed using Reverse-Phase

High-Performance Liquid Chromatography (RP-

HPLC) with a UV detector. A gradient method

(e.g., water/acetonitrile with 0.1% TFA) will

provide a quantitative measure of purity.

Applications in Drug Discovery and Medicinal
Chemistry
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(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is not an end-product but a strategic

intermediate. Its value lies in its utility as a scaffold for building more complex drug candidates.

The convergence of its functional groups makes it suitable for targeting a variety of biological

systems.

Role as a Suzuki-Miyaura Cross-Coupling Partner
The primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions. This

Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon

bonds.

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid

C₁₁H₁₅BFNO₃

Pd Catalyst
(e.g., Pd(PPh₃)₄)

+ Base (e.g., K₂CO₃)

Aryl/Heteroaryl Halide

R-X (X = Br, I, OTf)

Biaryl Product

Drug Candidate Precursor

 C-C Bond Formation 

Click to download full resolution via product page

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Authoritative Grounding: The Suzuki-Miyaura reaction enables the efficient connection of the

(3-(Butylcarbamoyl)-4-fluorophenyl) moiety to other complex fragments (R-X), such as

heterocycles, which are common features in modern pharmaceuticals.[1] The reaction is

highly tolerant of various functional groups, making it ideal for late-stage diversification in a

drug discovery program.

Significance of Component Functional Groups
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Boronic Acid: Beyond coupling, the boronic acid itself can be the active pharmacophore. It is

known to act as a transition-state mimic, reversibly inhibiting serine proteases. Several FDA-

approved drugs, such as Bortezomib (Velcade®) and Vaborbactam, contain a boronic acid

warhead.[2][8]

N-Butylcarbamoyl Group: This group provides a hydrogen bond donor (N-H) and acceptor

(C=O), which can be critical for binding to protein targets. The butyl chain increases

lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic

profile of a potential drug.

Fluorine Atom: The strategic placement of a fluorine atom is a common tactic in medicinal

chemistry. It can block metabolic oxidation at that position, increase binding affinity through

favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[9]

Handling, Storage, and Safety
Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

generating dust.

Storage: As recommended, store at 2-8°C under an inert atmosphere.[4] Boronic acids are

prone to dehydration to form cyclic boroxine anhydrides.[7] While this process is often

reversible upon exposure to water, it can complicate stoichiometry. Storing the compound in

a desiccator or glovebox is best practice for maintaining its integrity.

Safety: While specific toxicity data is limited, compounds of this class should be treated as

potentially harmful. Avoid ingestion, inhalation, and contact with skin and eyes. Refer to the

Safety Data Sheet (SDS) from the supplier for detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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